alpha-CGRP (23-37) (human)
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Overview
Description
Alpha-calcitonin gene-related peptide (23-37) (human) is a fragment of the larger alpha-calcitonin gene-related peptide, which is a 37-amino acid neuropeptide. This peptide is part of the calcitonin family and is known for its potent vasodilatory effects. It is widely distributed in the central and peripheral nervous systems and plays a significant role in various physiological processes, including the regulation of vascular tone and nociception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (23-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (23-37) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Alpha-calcitonin gene-related peptide (23-37) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
Alpha-calcitonin gene-related peptide (23-37) (human) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide signaling and vascular regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as migraines and cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Alpha-calcitonin gene-related peptide (23-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying protein 1 (RAMP1). This receptor complex activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces vasodilation .
Comparison with Similar Compounds
Similar Compounds
Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide with similar but distinct physiological roles.
Adrenomedullin: A peptide with vasodilatory properties, belonging to the same family as calcitonin gene-related peptide.
Amylin: A peptide involved in glucose metabolism and also part of the calcitonin family .
Uniqueness
Alpha-calcitonin gene-related peptide (23-37) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly significant in the context of migraine research and cardiovascular health, where it plays a crucial role in regulating vascular tone and nociception .
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLZRETWKHAQIS-FGVYJWQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N21O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1620.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.